5-Bromopyrimidine-2-sulfonamide
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Overview
Description
5-Bromopyrimidine-2-sulfonamide is a chemical compound that belongs to the class of bromopyrimidines It is characterized by the presence of a bromine atom at the 5th position and a sulfonamide group at the 2nd position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrimidine-2-sulfonamide typically involves the bromination of pyrimidine followed by the introduction of the sulfonamide group. One common method involves the reaction of 5-bromopyrimidine with sulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrimidine-2-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfinamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Sulfonic acids and sulfinamides are common products of oxidation reactions involving the sulfonamide group.
Scientific Research Applications
5-Bromopyrimidine-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromopyrimidine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects . The bromine atom at the 5th position may also enhance the compound’s binding affinity to its molecular targets, further increasing its potency .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: Lacks the sulfonamide group but shares the bromine substitution at the 5th position.
2-Sulfonamidopyrimidine: Contains the sulfonamide group at the 2nd position but lacks the bromine substitution.
5-Bromo-2-chloropyrimidine: Contains both bromine and chlorine substitutions but lacks the sulfonamide group.
Uniqueness
5-Bromopyrimidine-2-sulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications that are not observed in similar compounds .
Properties
Molecular Formula |
C4H4BrN3O2S |
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Molecular Weight |
238.07 g/mol |
IUPAC Name |
5-bromopyrimidine-2-sulfonamide |
InChI |
InChI=1S/C4H4BrN3O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H,(H2,6,9,10) |
InChI Key |
MUYDITHJEYRYFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)S(=O)(=O)N)Br |
Origin of Product |
United States |
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